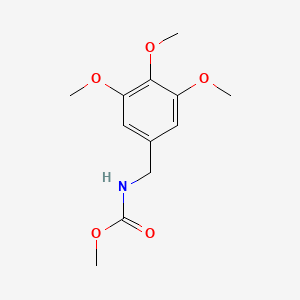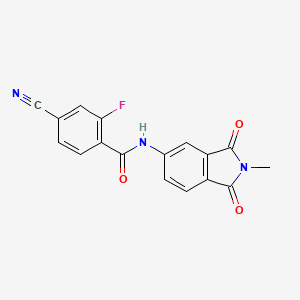![molecular formula C14H16ClF3N2O B4411628 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride
Übersicht
Beschreibung
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride, commonly known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPB is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 4 (S1P4), which plays a crucial role in regulating various physiological processes.
Wirkmechanismus
TFPB acts as a competitive antagonist of the 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride receptor by binding to the receptor and preventing the binding of its natural ligand, sphingosine-1-phosphate (S1P). The this compound receptor is a G protein-coupled receptor (GPCR) that activates various signaling pathways upon binding to S1P. TFPB blocks these signaling pathways and inhibits the downstream effects of this compound activation.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell migration, invasion, and proliferation in cancer cells. It has also been shown to regulate immune cell trafficking and function by blocking the this compound receptor. In addition, TFPB has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
TFPB is a potent and selective antagonist of the 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride receptor, which makes it a valuable tool for studying the role of this receptor in different physiological and pathological conditions. However, TFPB has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
TFPB has great potential for future research in various fields, including cancer biology, immunology, and inflammation. Some of the future directions for TFPB research include developing more potent and selective 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride antagonists, studying the role of this compound in other physiological processes, and investigating the therapeutic potential of TFPB in various diseases. In addition, the development of new drug delivery systems may overcome the limitations of TFPB and improve its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
TFPB has been extensively used in scientific research to study the role of 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride in various physiological and pathological conditions. The this compound receptor is involved in regulating immune cell trafficking, inflammation, angiogenesis, and cancer progression. TFPB has been shown to inhibit the migration and invasion of cancer cells by blocking the this compound receptor. It has also been used to study the role of this compound in regulating lymphocyte trafficking and immune cell function.
Eigenschaften
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O.ClH/c15-14(16,17)12-4-3-5-13(10-12)20-9-2-1-7-19-8-6-18-11-19;/h3-6,8,10-11H,1-2,7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLLPDVBMRGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCN2C=CN=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)

![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)



![4-[(ethylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4411598.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)